molecular formula C20H20N2O4S B2621927 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034270-22-7

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2621927
CAS No.: 2034270-22-7
M. Wt: 384.45
InChI Key: SUJOHPANAYQQKZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide primarily targets several proteins and enzymes in the body. The Trimethoxyphenyl (TMP) group, which is a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of these proteins and enzymes, thereby affecting the normal functioning of the cells.

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, which is crucial for cell division and can lead to cell cycle arrest . Similarly, the inhibition of Hsp90 can affect protein folding and stability, leading to the degradation of client proteins . The compound’s action on these targets can disrupt the normal biochemical pathways and lead to various downstream effects.

Result of Action

The result of the action of this compound at the molecular and cellular level is the disruption of normal cellular processes. The inhibition of key proteins and enzymes can lead to cell cycle arrest, protein degradation, and other effects that can ultimately lead to cell death . This makes the compound potentially useful in the treatment of diseases such as cancer.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)22-12-13-6-7-21-15(9-13)18-5-4-8-27-18/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJOHPANAYQQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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